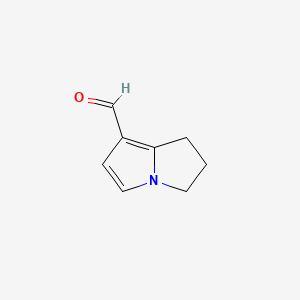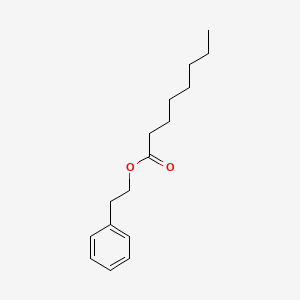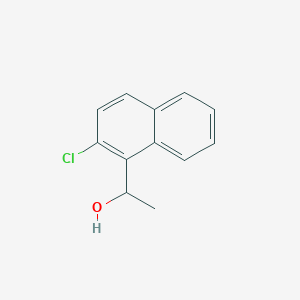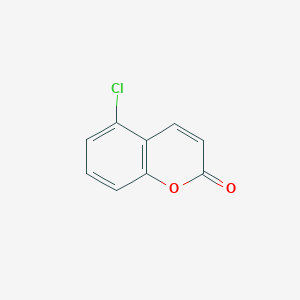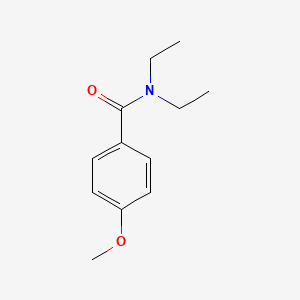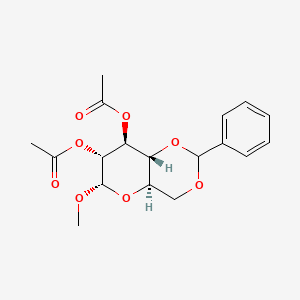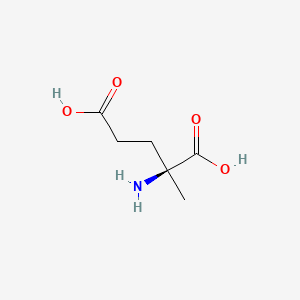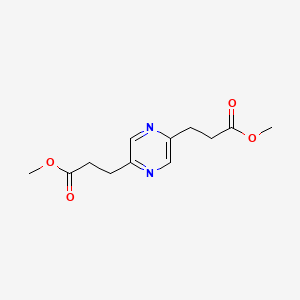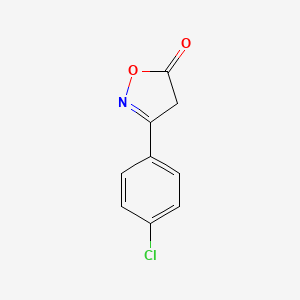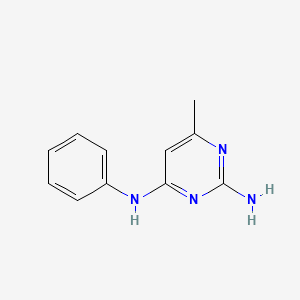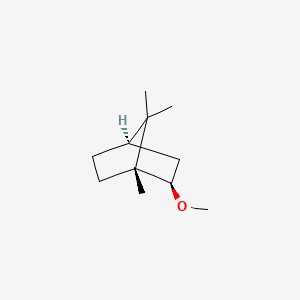
(+/-)-Isobornyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(+/-)-Isobornyl methyl ether is an organic compound belonging to the class of ethers. It is derived from isoborneol, a bicyclic monoterpene, and methanol. This compound is known for its pleasant odor and is used in various applications, including as a fragrance ingredient and in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
(+/-)-Isobornyl methyl ether can be synthesized through the reaction of isoborneol with methanol in the presence of an acid catalyst. The typical reaction conditions involve heating the mixture to facilitate the etherification process. The reaction can be represented as follows:
Isoborneol+MethanolAcid Catalyst(+/-)-Isobornyl methyl ether+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous processes where isoborneol and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the desired temperature to achieve optimal conversion rates. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
(+/-)-Isobornyl methyl ether undergoes several types of chemical reactions, including:
Oxidation: The ether can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ether back to isoborneol or other reduced forms.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Products may include isoborneol derivatives or carboxylic acids.
Reduction: The primary product is isoborneol.
Substitution: Depending on the substituent introduced, various functionalized ethers can be formed.
科学的研究の応用
(+/-)-Isobornyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry due to its pleasant odor and stability.
作用機序
The mechanism by which (+/-)-Isobornyl methyl ether exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Isoborneol: The precursor to (+/-)-Isobornyl methyl ether, sharing a similar bicyclic structure.
Bornyl acetate: Another ether derived from borneol, used in fragrances and flavorings.
Terpineol: A monoterpene alcohol with similar applications in fragrances and organic synthesis.
Uniqueness
This compound is unique due to its specific structure and properties, which confer distinct reactivity and applications compared to other similar compounds. Its pleasant odor and stability make it particularly valuable in the fragrance industry, while its reactivity allows for diverse applications in organic synthesis and research.
特性
CAS番号 |
5331-32-8 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(1S,4R)-2-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20O/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-4H3/t8-,9?,11-/m1/s1 |
InChIキー |
ZRHVOKYSOWTPIG-RFSSFMFUSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC)C)C |
異性体SMILES |
C[C@]12CC[C@@H](C1(C)C)CC2OC |
正規SMILES |
CC1(C2CCC1(C(C2)OC)C)C |
Key on ui other cas no. |
5331-32-8 |
ピクトグラム |
Flammable |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B1605836.png)
